[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13461785
Molecular Formula: C16H29ClN2O3
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29ClN2O3 |
|---|---|
| Molecular Weight | 332.9 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-8-6-7-9-18(13)14(20)10-17/h12-13H,6-11H2,1-5H3 |
| Standard InChI Key | AUXPOJFEALAAGN-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a methyl group bearing both isopropyl-carbamic acid tert-butyl ester and 2-chloroacetyl moieties. The IUPAC name is tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate, with the molecular formula C₁₆H₂₉ClN₂O₃ and a molecular weight of 332.9 g/mol.
Key Structural Features:
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Piperidine core: Provides rigidity and influences stereoelectronic properties.
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Chloroacetyl group (-CO-CH₂-Cl): Enhances electrophilic reactivity for nucleophilic substitution or acylation reactions.
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tert-Butyl ester: Improves stability and lipophilicity, facilitating membrane permeability.
Physicochemical Data
The LogP value indicates moderate lipophilicity, suggesting favorable bioavailability for drug candidates .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine functionalization: Introduction of the methyl group at the 2-position via alkylation or reductive amination.
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Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine).
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Carbamate formation: Coupling with isopropyl isocyanate followed by tert-butylation.
Example Protocol (Source):
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Step 1: Piperidine-2-methylamine is reacted with chloroacetyl chloride in dichloromethane at 0–5°C.
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Step 2: The intermediate is treated with isopropyl isocyanate and tert-butyl alcohol in the presence of 1,8-diazabicycloundec-7-ene (DBU).
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Purification: Column chromatography (hexane/ethyl acetate gradient) yields the final product with >95% purity.
Industrial-Scale Considerations
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Continuous flow chemistry: Enhances yield (reported up to 85%) by optimizing reaction parameters (temperature, residence time).
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Green chemistry approaches: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact .
Reactivity and Functional Transformations
Key Reactions
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Nucleophilic substitution: The chloroacetyl group undergoes displacement with amines or thiols to form amides or thioesters.
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Ester hydrolysis: Acidic or basic conditions cleave the tert-butyl ester to yield carboxylic acid derivatives .
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Reductive amination: The piperidine nitrogen can participate in further alkylation or arylation .
Reaction Table:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Chloro displacement | Benzylamine, DIPEA, DMF | Amide-based protease inhibitors |
| Ester hydrolysis | HCl (aq.), THF, 50°C | Carboxylic acid intermediates |
| Reductive alkylation | NaBH₃CN, aldehyde | Secondary amine derivatives |
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